1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
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Overview
Description
1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group and a pyridylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 3-bromobenzyl chloride with 4-(2-pyridylmethyl)piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(4-BROMOBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with the bromine atom in the para position.
1-(3-CHLOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.
1-(3-BROMOBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with the pyridylmethyl group in a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-16-5-3-4-15(12-16)13-20-8-10-21(11-9-20)14-17-6-1-2-7-19-17/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYRXPQDJSBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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